molecular formula C12H19ClN2O B039990 Ipidacrine hydrochloride hydrate CAS No. 118499-70-0

Ipidacrine hydrochloride hydrate

Cat. No.: B039990
CAS No.: 118499-70-0
M. Wt: 242.74 g/mol
InChI Key: SBTIBNSPYUUNGA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ipidacrine hydrochloride hydrate primarily targets Acetylcholinesterase (AChE) and Potassium channels . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and potassium channels play a crucial role in maintaining the electrical activity of cells.

Mode of Action

Ipidacrine acts as an AChE inhibitor and a potassium channel blocker . As an AChE inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and enhancing cholinergic transmission . As a potassium channel blocker, it inhibits the flow of potassium ions out of neurons, which can enhance the response to neurotransmitters .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine, which can affect various biochemical pathways. For instance, it can enhance the cholinergic synapse pathway . The blocking of potassium channels can also affect the functioning of neurons and muscle cells .

Pharmacokinetics

It’s known that the compound forms a variety of crystalline modifications which differ by solvent type and content in the crystalline structure .

Result of Action

The increased concentration of acetylcholine and the enhanced response to neurotransmitters due to the blocking of potassium channels can lead to improved impulse transmission in the central nervous system and neuromuscular synapses . This can have various effects at the molecular and cellular level, potentially improving cognitive function in conditions like Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by environmental factors such as humidity and temperature . For instance, the compound can undergo phase transitions under different conditions, leading to the formation of different hydrates . These transformations can potentially affect the compound’s action, efficacy, and stability .

Preparation Methods

The synthesis of ipidacrine hydrochloride hydrate involves several steps. One method includes the reaction of diphosphorus pentaoxide with a trialkyl phosphate and a hydroxyl compound in a hydrocarbon solvent to prepare a polyphosphoric ester. This ester acts as a dehydrocondensing agent and is used in the condensation of 2-amino-1-cyclopentene-1-carbonitrile with cyclohexanone through dehydration . Another method involves heating 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone under reflux with polyphosphoric acid in dry benzene to obtain ipidacrine. Hydrogen chloride gas is then passed through the ethanol solution of the resultant reaction mixture to yield this compound .

Chemical Reactions Analysis

Ipidacrine hydrochloride hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include polyphosphoric acid, hydrogen chloride gas, and various organic solvents like benzene and ethanol . The major products formed from these reactions include different polymorphic forms of this compound, such as monohydrate A and B, hemihydrates, and anhydrous forms .

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTIBNSPYUUNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046734
Record name Ipidacrine hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118499-70-0
Record name Ipidacrine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118499700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipidacrine hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPIDACRINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV96AIK79Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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